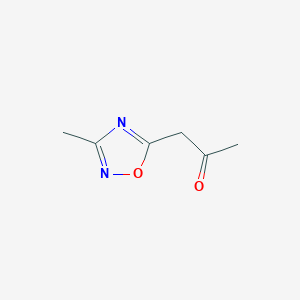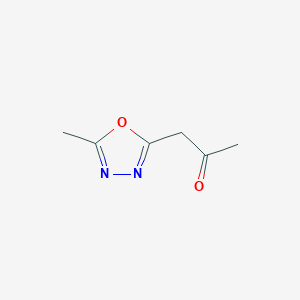
2,2-Dimethyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyloxolan-3-one (DMO) is a versatile and important organic compound with a wide range of applications in the fields of medicine, industry, and research. It is a cyclic ketone with a molecular formula of C8H12O3 and a molecular weight of 168.18 g/mol. DMO is a colorless liquid at room temperature, with a boiling point of 144 °C and a melting point of -45 °C. It is soluble in water, methanol, ethanol, and ether. DMO has a variety of chemical, biochemical, and physiological effects, and is used in a number of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : The application of Suzuki-Miyaura Reaction in the chemistry of oxolan-2-ones, including derivatives of 2,2-dimethyloxolan-3-one, has been explored to synthesize novel compounds. This methodology has proven effective in creating a variety of oxolan-2-one derivatives with potential applications in materials science and organic synthesis (Ghochikyan et al., 2019).
Physical Chemistry : Research on the distribution coefficients of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane, a related compound, between aqueous and organic phases, provides insight into the solubility and partitioning behavior of these types of molecules, which is crucial for their application in chemical processes and environmental studies (Novikov et al., 2013).
Materials Science and Engineering
Polymer Chemistry : The synthesis and characterization of diorganotinbis(O-methylphosphite)s highlight the potential of using this compound derivatives in the development of new materials with applications in electronics, coatings, and as catalysts in various chemical reactions (Shankar et al., 2013).
Organic Light-Emitting Diodes (OLEDs) : The study of pyrene derivatives linked to 1,3-dioxolane structures, including this compound, has implications for the development of materials for OLEDs and other photonic applications, where the control of electronic and photophysical properties is crucial (Amako et al., 2015).
Safety and Hazards
The safety information for 2,2-Dimethyloxolan-3-one includes several hazard statements: H226, H302, H315, H319, H335 . Precautionary statements include: P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
2,2-dimethyloxolan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)5(7)3-4-8-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFGOECBUWGUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514951 |
Source


|
| Record name | 2,2-Dimethyloxolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52662-40-5 |
Source


|
| Record name | 2,2-Dimethyloxolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyloxolan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1282038.png)


![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)



